3-aminoadamantan-1-ol Hydrochloride

Übersicht

Beschreibung

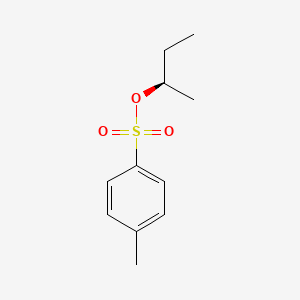

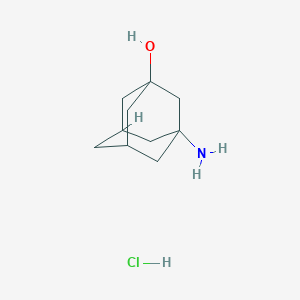

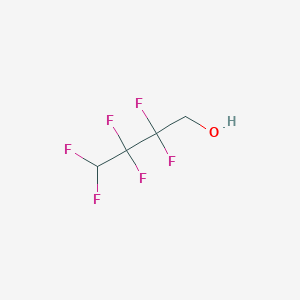

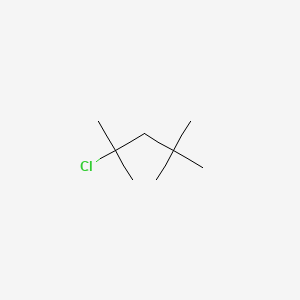

3-aminoadamantan-1-ol Hydrochloride, also known as 3-Amino-1-adamantanol hydrochloride, is a compound with the molecular formula C10H18ClNO . It has a molecular weight of 203.71 g/mol . This compound is used in the synthesis of inhibitors with antihyperglycemic properties .

Synthesis Analysis

The synthesis of 3-aminoadamantan-1-ol involves several steps . The process starts with adding amantadine or a salt thereof to sulfuric acid at 10-30°C, followed by a nitration reaction to obtain a reaction liquid . This liquid is then added to water and mixed to obtain a solution . A hydroxylation reaction is performed under the effect of an alkaline to obtain the 3-aminoadamantan-1-ol .

Molecular Structure Analysis

The InChI of this compound is InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8 (3-9)5-10 (12,4-7)6-9;/h7-8,12H,1-6,11H2;1H . Its Canonical SMILES is C1C2CC3 (CC1CC (C2) (C3)O)N.Cl .

Chemical Reactions Analysis

This compound is used in the synthesis of inhibitors with antihyperglycemic properties . For instance, it is used in the preparation of Vildagliptin .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.71 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 203.1076919 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Wissenschaftliche Forschungsanwendungen

Complex Synthesis and Structure

3-Aminoadamant-1-ol Hydrochloride has been used in the synthesis of unusual complexes containing protonated 1-aminoadamantane. These include complexes with divalent metal chloride in a concentrated hydrochloric acid medium, leading to molecular networks of cations and anions. This has implications for understanding the structure and dielectric properties of such compounds (Zhao, Ge, & Qu, 2010).

Synthetic Pathways

The compound is utilized in efficient synthetic pathways for 1-aminoadamantane derivatives, highlighting its importance in the synthesis of structurally complex molecules. This process involves aza-Prins cyclization, demonstrating the compound's role in creating diverse chemical structures (Kuga, Sasano, Tomizawa, Shibuya, & Iwabuchi, 2018).

Material Synthesis and Characterization

3-Aminoadamant-1-ol Hydrochloride is used in the synthesis of phosphazene derivatives, important for their material properties. The characterization of these derivatives, including their molecular and crystal structures, adds to the understanding of the compound's versatility in materials science (Voznicová, Taraba, Příhoda, & Alberti, 2008).

Supramolecular Compound Development

The reaction of 3-Aminoadamant-1-ol Hydrochloride with other substances has led to the development of supramolecular compounds. These compounds have distinct molecular networks and dielectric properties, underscoring the compound's role in supramolecular chemistry (Fu, Zhao, & Ge, 2011).

Optimization in Synthetic Processes

The compound has been the focus of optimization studies for synthetic processes, demonstrating its practical application in industrial production. This includes studies on reaction conditions, materials ratio, and yield optimization (Xiang, 2013).

Safety and Hazards

While specific safety and hazard information for 3-aminoadamantan-1-ol Hydrochloride was not found, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and dust respirators are recommended .

Wirkmechanismus

Target of Action

3-Amino-1-adamantanol hydrochloride, also known as 1-AMINO-3-HYDROXYADAMANTANE HYDROCHLORIDE or 3-aminoadamantan-1-ol Hydrochloride, primarily targets Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

The compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino-1-adamantanol hydrochloride is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, enhancing the insulin response to glucose and thereby reducing blood glucose levels .

Pharmacokinetics

As a dpp-iv inhibitor, it is expected to be orally bioavailable, with the potential for widespread distribution due to the ubiquitous expression of dpp-iv .

Result of Action

The primary result of the action of 3-Amino-1-adamantanol hydrochloride is a reduction in blood glucose levels . This is achieved through the enhanced action of incretins, leading to increased insulin secretion and decreased glucagon release . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The efficacy and stability of 3-Amino-1-adamantanol hydrochloride, like many drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances.

Eigenschaften

IUPAC Name |

3-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZANDIUEAIFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)